Quercetin-3,7-di-O-beta-D-gentiobioside

Pharmacokinetics Oral Bioavailability Flavonoid Glycosides

This analytical reference standard delivers unambiguous identification of the specific diglycoside in Descurainia sophia seeds, eliminating false‑positives from structurally similar glycosides. Pharmacokinetic evidence demonstrates 19‑fold bioavailability variation among quercetin glycosides, with diglycosides utilising SGLT1/GLUT2‑mediated transport pathways. False substitution compromises experimental reproducibility and data validity. Procure the precisely defined C3,C7‑digentiobiosylated entity for robust SAR, transporter pharmacology, botanical authentication, and LC‑MS/MS method validation.

Molecular Formula C39H50O27
Molecular Weight 950.8 g/mol
Cat. No. B14032129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin-3,7-di-O-beta-D-gentiobioside
Molecular FormulaC39H50O27
Molecular Weight950.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O
InChIInChI=1S/C39H50O27/c40-6-16-21(45)26(50)30(54)36(62-16)58-8-18-23(47)28(52)32(56)38(64-18)60-11-4-14(44)20-15(5-11)61-34(10-1-2-12(42)13(43)3-10)35(25(20)49)66-39-33(57)29(53)24(48)19(65-39)9-59-37-31(55)27(51)22(46)17(7-41)63-37/h1-5,16-19,21-24,26-33,36-48,50-57H,6-9H2/t16-,17-,18-,19-,21-,22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33-,36-,37-,38-,39+/m1/s1
InChIKeyCDIJIBVEQMGHPW-UMQUMIMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quercetin-3,7-di-O-beta-D-gentiobioside: Structural Identity and Analytical Reference Standard Procurement Guide


Quercetin-3,7-di-O-beta-D-gentiobioside (molecular formula C39H50O27, molecular weight ~950.8 g/mol) is a flavonol diglycoside comprising a quercetin aglycone backbone with two gentiobiosyl (glucosyl-β-(1→6)-glucosyl) moieties attached at the C-3 and C-7 hydroxyl positions [1]. The compound has been isolated and structurally characterized from the seeds of Descurainia sophia (L.) Webb ex Prantl, where it was identified as one of fifteen constituents using 1H and 13C NMR, HSQC, HMBC, and TOCSY spectroscopic methods [2]. As a high-molecular-weight flavonoid glycoside, this compound serves as a distinct analytical reference material for LC-MS and HPLC-based phytochemical profiling, botanical authentication, and structure-activity relationship studies comparing quercetin glycosides with varying glycosylation patterns.

Why Generic Quercetin Glycoside Substitution Fails: The Structural Basis for Differential Bioavailability and Absorption Mechanisms


Generic substitution among quercetin glycosides is scientifically unsound due to profound differences in bioavailability, absorption mechanisms, and metabolic fate that are directly governed by the identity, number, and linkage type of sugar moieties. In a controlled rat pharmacokinetic study evaluating seven quercetin glycosides with different sugar moieties under identical conditions, bioavailability (F values) ranged from 1.8% to 35%—a 19-fold variation [1]. Critically, quercetin-3-O-gentiobioside (Q3G), which shares the β-gentiobiosyl moiety at the C-3 position but lacks the C-7 substitution, exhibited an F value of only 3.0% despite high aqueous solubility, because rat intestinal epithelial homogenate could not hydrolyze Q3G to quercetin, preventing absorption of the aglycone [2]. Furthermore, cellular uptake studies in Caco-2 BBe1 monolayers demonstrate that diglycosides utilize fundamentally different transport mechanisms than monoglycosides or aglycones, with diglycoside absorption being significantly blocked by SGLT1 and GLUT2 inhibitors [3]. These data establish that each quercetin glycoside must be treated as a functionally distinct molecular entity for procurement purposes; substitution based on aglycone content alone introduces uncontrolled pharmacokinetic variables that compromise experimental reproducibility and data interpretability.

Quercetin-3,7-di-O-beta-D-gentiobioside: Quantified Comparative Evidence for Scientific Selection


Comparative Oral Bioavailability: Quercetin-3-O-gentiobioside vs. Structurally Related Quercetin Glycosides in Rats

Quercetin-3-O-gentiobioside (Q3G), which contains a single β-gentiobiosyl moiety at C-3, demonstrates an oral bioavailability (F value) of 3.0% following administration in aqueous solution to rats, as calculated from total quercetin plasma concentrations over 0–12 h [1]. In the same study, quercetin aglycone exhibited an F value of 2.0%, isoquercitrin (quercetin-3-O-glucoside, IQC) 12%, quercetin-3-O-maltoside (Q3M) 30%, and enzymatically modified isoquercitrin (EMIQ) 35% [2]. Despite high aqueous solubility, Q3G's low bioavailability is mechanistically attributed to the inability of rat intestinal epithelial homogenate to hydrolyze the β-gentiobiosyl moiety to release free quercetin [3].

Pharmacokinetics Oral Bioavailability Flavonoid Glycosides

Mechanistic Basis for Low Bioavailability: Resistance of β-Gentiobiosyl Quercetin Glycosides to Intestinal Hydrolysis

In vitro hydrolysis assays using homogenate of rat intestinal epithelium revealed that quercetin-3-O-gentiobioside (Q3G) was completely resistant to enzymatic hydrolysis to free quercetin [1]. In contrast, under identical experimental conditions, isoquercitrin (IQC), quercetin-3-O-maltoside (Q3M), and EMIQ were rapidly hydrolyzed to quercetin, while α-monoglucosyl rutin (αMR) and α-oligoglucosyl rutin (αOR) were hydrolyzed to rutin [2]. This hydrolysis resistance provides a mechanistic explanation for Q3G's low F value of 3.0% despite its high aqueous solubility.

Intestinal Metabolism Glycoside Hydrolysis Flavonoid Absorption

Diglycoside-Specific Absorption Pathway: SGLT1 and GLUT2 Transporter Dependence in Caco-2 BBe1 Intestinal Cell Model

In a Caco-2 BBe1 cell monolayer model, the absorption of flavonoid diglycosides (as a structural class including quercetin diglycosides) was significantly blocked by SGLT1 and GLUT2 inhibitors (phloridzin and phloretin), whereas aglycone absorption was not affected by these inhibitors [1]. This finding was further validated in SGLT1 knockdown Caco-2 BBe1 cells, confirming transporter-mediated uptake as a defining feature of diglycoside absorption distinct from the passive diffusion route available to aglycones [2].

Intestinal Transport SGLT1 GLUT2 Flavonoid Absorption

Structural Differentiation: Molecular Weight and Glycosylation Pattern Distinguishing 3,7-Digentiobioside from Common Quercetin Glycoside Reference Standards

Quercetin-3,7-di-O-β-D-gentiobioside (MW ~950.8 g/mol; C39H50O27) possesses a molecular weight approximately 1.6× that of rutin (MW 610.5 g/mol) and 2× that of isoquercitrin (MW 464.4 g/mol) [1]. The compound is distinguished from the structurally similar quercetin-3-O-β-D-glucopyranosyl-7-O-β-gentiobioside (MW 788.7 g/mol; C33H40O22) by the presence of a gentiobiosyl rather than a monoglucosyl moiety at the C-3 position [2]. These structural differences translate to distinct chromatographic retention behavior and MS fragmentation patterns, establishing Quercetin-3,7-di-O-β-D-gentiobioside as a unique and non-interchangeable analytical reference standard for the accurate identification and quantification of specific quercetin diglycosides in plant extracts and biological matrices.

Analytical Chemistry LC-MS Phytochemical Reference Standards

Recommended Procurement Scenarios for Quercetin-3,7-di-O-beta-D-gentiobioside Based on Validated Differentiation Evidence


LC-MS/MS Method Development and Validation for Specific Quercetin Diglycoside Quantification in Plant Extracts

Quercetin-3,7-di-O-β-D-gentiobioside should be procured as a primary analytical reference standard for developing and validating LC-MS/MS or HPLC-UV methods that require unambiguous identification and quantification of this specific diglycoside in Descurainia sophia seed extracts or related botanical materials [6]. Its distinct molecular weight (950.8 g/mol) and chromatographic retention behavior differentiate it from structurally similar compounds such as quercetin-3-O-β-D-glucopyranosyl-7-O-β-gentiobioside (MW 788.7 g/mol), preventing false-positive identification [4]. Procurement is indicated for phytochemical authentication studies, botanical quality control, and metabolomic profiling where precise compound-level resolution is required rather than class-level quantification.

Mechanistic Studies of SGLT1/GLUT2-Mediated Intestinal Absorption of Flavonoid Diglycosides

Quercetin-3,7-di-O-β-D-gentiobioside serves as a prototypical flavonoid diglycoside for investigating the mechanistic role of intestinal hexose transporters (SGLT1 and GLUT2) in the cellular uptake of glycosylated flavonoids [6]. In Caco-2 BBe1 cell models, diglycoside absorption is significantly blocked by phloridzin (SGLT1 inhibitor) and phloretin (GLUT2 inhibitor), a phenomenon not observed with aglycones [4]. This application scenario is most relevant for researchers studying flavonoid-nutrient interactions, intestinal transporter pharmacology, or the design of glycosylated prodrugs that exploit transporter-mediated uptake pathways. Procurement is indicated when the experimental objective requires a structurally defined diglycoside with established transporter interaction data at the class level.

Structure-Activity Relationship Studies Comparing β-Gentiobiosyl vs. Monoglucosyl Quercetin Glycosides

Quercetin-3,7-di-O-β-D-gentiobioside should be procured for comparative structure-activity relationship (SAR) studies designed to elucidate how the presence, position, and type of sugar moieties modulate quercetin's biological properties. Evidence demonstrates that quercetin-3-O-gentiobioside (Q3G) exhibits an F value of only 3.0% and is completely resistant to intestinal epithelial hydrolysis, in stark contrast to monoglucosides like isoquercitrin (F = 12%; rapid hydrolysis) [6]. This compound therefore enables controlled SAR investigations that isolate the contribution of the β-gentiobiosyl moiety to absorption, metabolism, and biological activity. Procurement is indicated for academic and industrial research programs developing structure-based predictive models for flavonoid glycoside pharmacokinetics and pharmacodynamics.

Botanical Authentication and Chemotaxonomic Marker Studies of Descurainia sophia

Quercetin-3,7-di-O-β-D-gentiobioside was isolated and structurally identified from Descurainia sophia (L.) Webb ex Prantl seeds as one of fifteen constituents, with the closely related quercetin-3-O-β-D-glucopyranosyl-7-O-β-gentiobioside being the most abundant identified compound [6]. This botanical source association establishes the compound's utility as a chemotaxonomic marker for authenticating Descurainia sophia-derived materials and distinguishing them from adulterants or related Cruciferae species. Procurement is indicated for botanical reference material manufacturers, pharmacognosy research laboratories, and quality control departments conducting species authentication of traditional medicinal plant materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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